molecular formula C19H17F3N2O2S B2795204 N-(4-ethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide CAS No. 831178-25-7

N-(4-ethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide

Cat. No. B2795204
CAS RN: 831178-25-7
M. Wt: 394.41
InChI Key: AQZAMHMYPMCDJZ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has an acetamide group (CH3CONH2), a trifluoromethyl group (CF3), and a benzothiazine group (a bicyclic compound consisting of a benzene ring fused to a thiazine ring). The presence of these groups suggests that this compound could have interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzothiazine group suggests that the compound would have a bicyclic structure. The trifluoromethyl group is electron-withdrawing, which could affect the electronic distribution in the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The trifluoromethyl group is known to undergo various reactions, including nucleophilic substitution and addition reactions . The acetamide group could participate in hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could increase the compound’s polarity and influence its solubility . The acetamide group could form hydrogen bonds, which could affect the compound’s boiling point and melting point .

Scientific Research Applications

Organic Synthesis Applications

Benzothiazine derivatives, including compounds with structures similar to the one , have been extensively studied for their synthetic processes and chemical reactions. For example, the study on organic sulfur compounds highlighted reactions of benzothiazine hydroxamic acids, leading to the formation of lactams and α,β-unsaturated acids, demonstrating the compound's utility in organic synthesis and chemical transformations Coutts et al., 1970.

Antimicrobial Activity

The synthesis and evaluation of benzothiazine derivatives for antimicrobial activity have shown promising results. For instance, benzothiazine compounds synthesized for antimicrobial purposes exhibited significant antibacterial and antifungal activities against various pathogens, indicating their potential application in developing new antimicrobial agents Kalekar et al., 2011.

Potential Pharmacological Applications

Benzothiazine derivatives have also been explored for their potential antitumor and anti-inflammatory activities. Studies have identified certain benzothiazine compounds with considerable anticancer activity against various cancer cell lines, underscoring their potential as templates for developing new anticancer drugs Yurttaş et al., 2015. Additionally, some derivatives have been shown to possess anti-inflammatory properties, suggesting their application in designing anti-inflammatory agents Sunder et al., 2013.

Future Directions

Future research could focus on synthesizing this compound and studying its properties in more detail. Potential applications in fields such as medicine or materials science could also be explored .

properties

IUPAC Name

N-(4-ethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O2S/c1-2-11-3-6-13(7-4-11)23-17(25)10-16-18(26)24-14-9-12(19(20,21)22)5-8-15(14)27-16/h3-9,16H,2,10H2,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZAMHMYPMCDJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide

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